Cas no 56367-98-7 (Cytidine, 5-ethyl-)

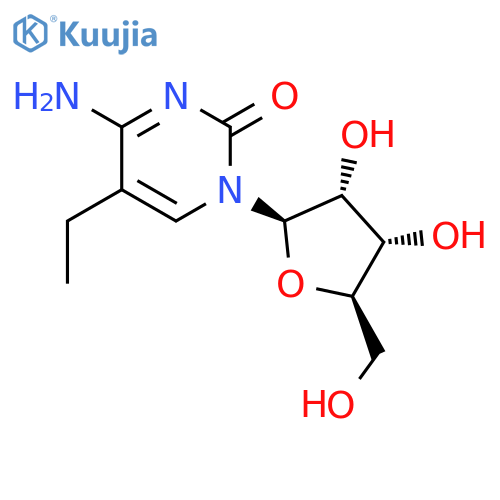

Cytidine, 5-ethyl- structure

商品名:Cytidine, 5-ethyl-

CAS番号:56367-98-7

MF:C11H17N3O5

メガワット:271.269782781601

MDL:MFCD28976104

CID:4039092

PubChem ID:10107217

Cytidine, 5-ethyl- 化学的及び物理的性質

名前と識別子

-

- Cytidine, 5-ethyl-

- 5-Ethyl cytidine

- DA-60435

- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one

- F12747

- 5-ethyl-cytidine

- 56367-98-7

- 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-ethylpyrimidin-2(1H)-one

- SCHEMBL6418046

- 5-ethylcytidine

-

- MDL: MFCD28976104

- インチ: InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1

- InChIKey: UEHXEKJKNOHULW-FDDDBJFASA-N

計算された属性

- せいみつぶんしりょう: 271.11682065Da

- どういたいしつりょう: 271.11682065Da

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 436

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 129Ų

- 疎水性パラメータ計算基準値(XlogP): -1.6

Cytidine, 5-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | F12747-0.5/G |

5-ETHYL CYTIDINE |

56367-98-7 | 95% | 0.5/G |

$1200 | 2023-01-20 | |

| 1PlusChem | 1P00EL8V-100mg |

5-Ethyl cytidine |

56367-98-7 | 95% | 100mg |

$721.00 | 2023-12-16 | |

| AstaTech | F12747-0.25/g |

5-ETHYL CYTIDINE |

56367-98-7 | 95% | 0.25g |

$898 | 2023-09-18 | |

| AstaTech | F12747-1/g |

5-ETHYL CYTIDINE |

56367-98-7 | 95% | 1g |

$2698 | 2023-09-18 | |

| AstaTech | F12747-0.1/G |

5-ETHYL CYTIDINE |

56367-98-7 | 95% | 0.1g |

$598 | 2023-09-18 | |

| 1PlusChem | 1P00EL8V-250mg |

5-Ethyl cytidine |

56367-98-7 | 95% | 250mg |

$1064.00 | 2023-12-16 |

Cytidine, 5-ethyl- 関連文献

-

1. The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosinePhilip J. Barr,A. Stanley Jones,Pawe? Serafinowski,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1978 1263

56367-98-7 (Cytidine, 5-ethyl-) 関連製品

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬